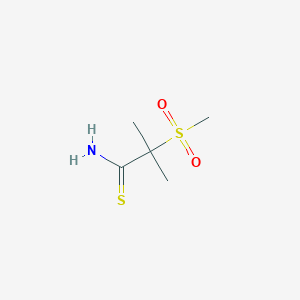
4-amino-N-(4-methylbenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions starting from basic heterocyclic scaffolds such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, which can be further modified through reactions with different reagents like ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to obtain a range of derivatives (Bekircan et al., 2008). Another approach involves starting from aminocyanacetamide to synthesize 5-aminothiazole-4-carboxamide, demonstrating the versatility and adaptability of these synthesis routes for producing complex heterocyclic compounds (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heteroatoms in cyclic structures, contributing to their unique electronic and geometric configurations. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine these structures, revealing intricate details like dihedral angles, hydrogen bonding patterns, and molecular conformations that influence their reactivity and interactions (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations, including cyclization, condensation, and nucleophilic substitution reactions. These reactions are pivotal in extending the chemical diversity and complexity of the resulting compounds, enabling the synthesis of derivatives with tailored properties for specific applications (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structures, are crucial for their practical applications. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions within the crystalline lattice. X-ray crystallography provides a comprehensive understanding of these aspects, facilitating the design of compounds with desirable physical characteristics (Hao et al., 2017).
Applications De Recherche Scientifique
Clinical Applications of Dopamine Agonists
Research on pramipexole, a dopamine agonist with novel properties, in patients with Parkinson's disease has demonstrated improved motor function and reduced severity of off periods, showcasing the clinical utility of specific compounds in neurological disorders (Lieberman, Ranhosky, Korts, 1997).
Neuroimaging and Alzheimer's Disease
The use of PET amyloid ligand [11C]PIB has revealed increased tracer uptake in brain regions in Alzheimer's disease, aiding in the identification of amyloid accumulation. This research demonstrates the role of specific compounds in enhancing diagnostic capabilities for neurodegenerative diseases (Kemppainen et al., 2006).
Carcinogenic Compounds in Food
A study on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet highlights the exposure to potentially harmful compounds through dietary sources and underscores the importance of monitoring and understanding the impact of specific chemicals on human health (Ushiyama et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-3-7-14(8-4-12)11-21-18(23)16-17(20)22(19(24)25-16)15-9-5-13(2)6-10-15/h3-10H,11,20H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJTXLWVKAMUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)

![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)
